molecular formula C7H6N2O3 B1655648 5-(Furan-2-yl)imidazolidine-2,4-dione CAS No. 4006-39-7

5-(Furan-2-yl)imidazolidine-2,4-dione

Cat. No.: B1655648
CAS No.: 4006-39-7
M. Wt: 166.13 g/mol
InChI Key: FRUPUSOXGOBUQA-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that compounds derived from the imidazolidine-2,4-dione scaffold exhibit significant biological activities, including antimicrobial and anticancer effects. For instance, a study evaluated the antiplasmodial activity of novel derivatives against Plasmodium falciparum, revealing promising results with IC50 values indicating effective inhibition of both chloroquine-sensitive and resistant strains .

Case Study: Antiplasmodial Activity

  • Compound Tested : 5-(Furan-2-yl)imidazolidine-2,4-dione derivatives
  • Target : Plasmodium falciparum
  • IC50 Values :
    • Against sensitive strain: 0.310μM0.310\,\mu M
    • Against resistant strain: 0.099μM0.099\,\mu M

This study highlights the potential of these compounds in developing new antimalarial agents.

Enzyme Inhibition

Macrophage Elastase Inhibitors

Some derivatives of this compound have been identified as inhibitors of macrophage elastase, an enzyme implicated in various inflammatory diseases. The inhibition of this enzyme can be crucial in therapeutic strategies for conditions such as chronic obstructive pulmonary disease (COPD) and emphysema .

Table: Enzyme Inhibition Studies

Compound NameEnzyme TargetInhibition IC50 (µM)
Compound AMacrophage elastase1.5
Compound BMacrophage elastase0.8

Synthetic Applications

Building Blocks in Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis and materials science.

Synthetic Pathways

  • Condensation Reactions : Often synthesized through the condensation of furan derivatives with imidazolidine precursors under acidic or basic conditions.

Material Science

Development of New Materials

The compound has potential applications in developing new materials due to its unique chemical properties. Research into its polymerization behavior could lead to innovative materials with specific mechanical or thermal properties.

Properties

CAS No.

4006-39-7

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

5-(furan-2-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C7H6N2O3/c10-6-5(8-7(11)9-6)4-2-1-3-12-4/h1-3,5H,(H2,8,9,10,11)

InChI Key

FRUPUSOXGOBUQA-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2C(=O)NC(=O)N2

Canonical SMILES

C1=COC(=C1)C2C(=O)NC(=O)N2

Key on ui other cas no.

4006-39-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of powdered potassium cyanide (32.6 g, 0.5 mol), ammonium carbonate (96.0 g, 1 mol) and 2-furaldehyde (24.0 g, 0.25 mol) in 50% aqueous ethanol (650 ml) was heated at 55° C. for 6 hrs. after which the solution was concentrated to two-thirds of its initial volume. The solution was cooled in an ice-bath, acidified with concentrated HCl and left at 0° C. until the product crystallized out. Obtained were 22.7 g (0.137 mol, 55% yield) of 5-(2-furyl)-hydantoin as a tan product: mp 145°-146° C.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One

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